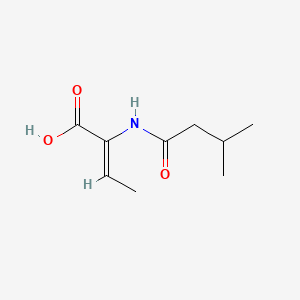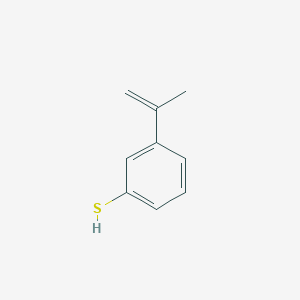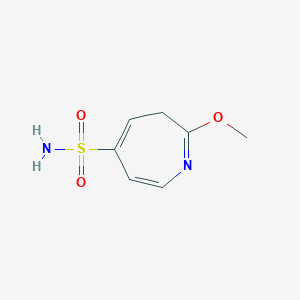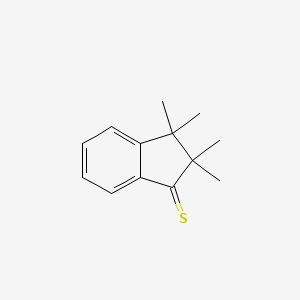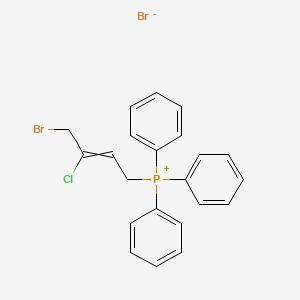
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a butenyl chain that is substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated butenyl precursor. One common method involves the use of 4-bromo-3-chlorobut-2-ene as the starting material. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom or the butenyl chain.
Addition Reactions: The double bond in the butenyl chain can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted butenyl triphenylphosphonium compounds, while oxidation reactions can produce phosphine oxides.
科学研究应用
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphonium group can interact with various biological molecules, while the halogenated butenyl chain can undergo chemical transformations that modulate its activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but lacks the chlorine atom on the butenyl chain.
(4-Chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the butenyl chain.
(4-Bromo-3-chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the double bond in the butenyl chain.
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both bromine and chlorine atoms on the butenyl chain, as well as the double bond
属性
CAS 编号 |
79443-80-4 |
|---|---|
分子式 |
C22H20Br2ClP |
分子量 |
510.6 g/mol |
IUPAC 名称 |
(4-bromo-3-chlorobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20BrClP.BrH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-16H,17-18H2;1H/q+1;/p-1 |
InChI 键 |
WUAOQOCTXVYWHW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC=C(CBr)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
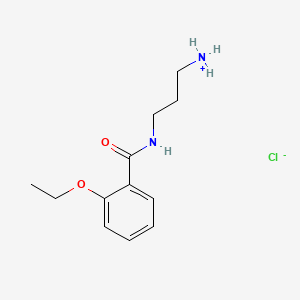
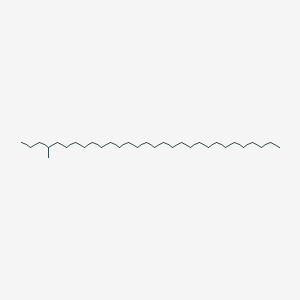
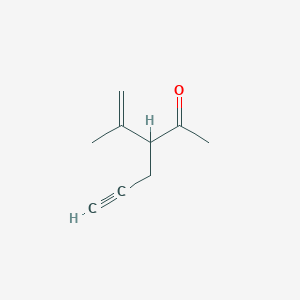
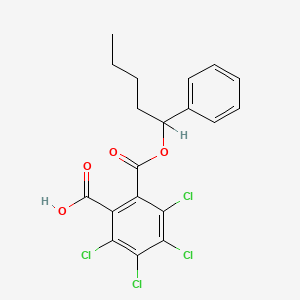

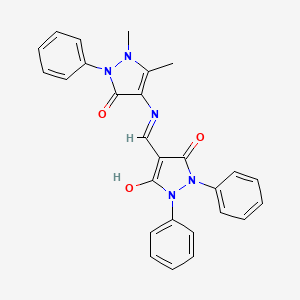
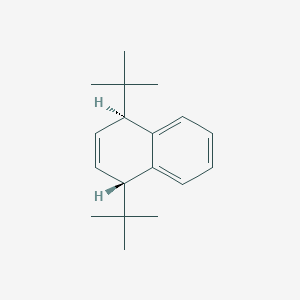
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
